

# Structural Analogs of PCS1055 Dihydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: PCS1055 dihydrochloride

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This technical guide provides an in-depth overview of the structural analogs of **PCS1055 dihydrochloride**, a selective muscarinic M4 receptor antagonist. The document details the core compound, its known analogs, their pharmacological properties, and the experimental methodologies used for their characterization.

## Introduction to PCS1055

PCS1055 is a novel competitive antagonist of the muscarinic M4 acetylcholine receptor (mAChR M4).[1] Due to the high degree of homology among the five muscarinic receptor subtypes (M1-M5), the development of subtype-selective ligands has been a significant challenge in pharmacology. PCS1055 represents a valuable tool for elucidating the physiological and pathological roles of the M4 receptor.[1]

Chemical Structure of PCS1055:

PCS1055

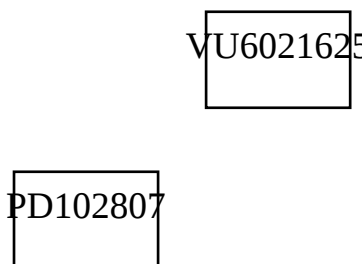
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Caption: Chemical structure of PCS1055.

## Structural Analogs of PCS1055

Medicinal chemistry efforts, using PCS1055 as a starting point, have led to the development of a novel class of selective M4 antagonists.[2][3] These analogs were designed to improve potency, selectivity, and pharmacokinetic properties. Key examples include VU6013720, VU6021302, and VU6021625.[2][3][4] Another relevant M4-preferring antagonist is PD102807.

Chemical Structures of Analogs:



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Caption: Chemical structures of VU6021625 and PD102807.

## Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for PCS1055 and its key structural analogs at the five human muscarinic receptor subtypes (hM1-hM5).

Table 1: Antagonist Affinity (K<sub>i</sub>) and Potency (IC<sub>50</sub>) Data

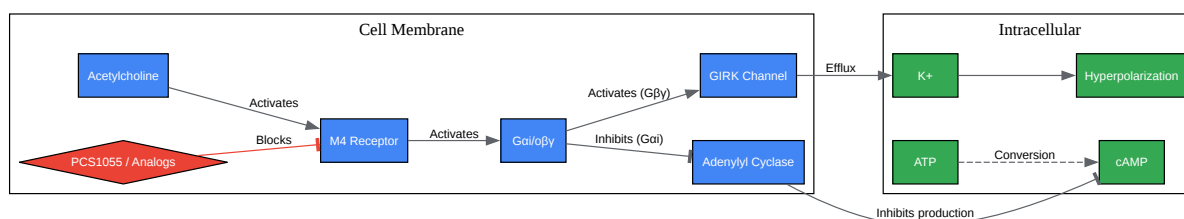
Compound	hM1	hM2	hM3	hM4	hM5
PCS1055 (Ki, nM)[1]	>1000	>1000	>1000	6.5	>1000
PCS1055 (IC50, nM)[5]	-	-	-	18.1	-
VU6021625 (IC50, nM)[6]	>10000	>10000	>10000	0.44	>10000
PD102807 (IC50, nM)[7]	6559	3441	950	91	7412

Table 2: Functional Antagonist Activity (pKB)

Compound	hM1	hM2	hM3	hM4
PD102807[5]	5.60	5.88	6.39	7.40

## Signaling Pathways

PCS1055 and its analogs act as antagonists at the M4 receptor, which is a G-protein coupled receptor (GPCR). The M4 receptor primarily couples to the G*ai/o* family of G proteins. Antagonism of this receptor blocks the downstream signaling cascade initiated by acetylcholine or other muscarinic agonists.



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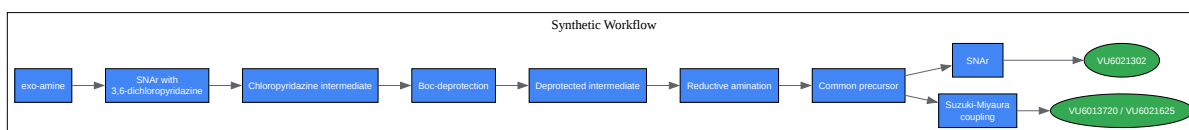
Caption: M4 receptor signaling pathway and point of antagonist intervention.

## Experimental Protocols

### Synthesis of M4 Antagonists

General Synthesis Scheme for VU6013720, VU6021302, and VU6021625:[3]

The synthesis of these analogs starts from a common intermediate. A key step involves a nucleophilic aromatic substitution (SNAr) reaction between an exo-amine and 3,6-dichloropyridazine. Following Boc-deprotection, a reductive amination with tetrahydro-2H-pyran-4-carbaldehyde is performed. The final diversification is achieved through either a Suzuki-Miyaura coupling or another SNAr reaction to yield the target compounds.



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Caption: General synthetic workflow for VU-series M4 antagonists.

Synthesis of PD102807:[8]

The synthesis of PD102807 and its analogs involves the construction of a benzoxazine core. The specific details of the multi-step synthesis are described in the referenced literature.

## Radioligand Binding Assays

Objective: To determine the binding affinity ( $K_i$ ) of the compounds for the muscarinic receptors.

General Protocol:[1]

- **Membrane Preparation:** Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (hM1-hM5).
- **Competition Binding:** A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-Methylscopolamine, [3H]-NMS) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., PCS1055 or its analogs).
- **Incubation:** The reaction is incubated to allow binding to reach equilibrium.
- **Separation:** Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
- **Quantification:** The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The K<sub>i</sub> value is then calculated using the Cheng-Prusoff equation.

## [35S]GTPyS Binding Functional Assays

Objective: To determine the functional antagonist activity (pK<sub>B</sub>) of the compounds.

General Protocol:[1]

- **Membrane Preparation:** Similar to the radioligand binding assays, membranes from CHO cells expressing the receptor of interest are used.
- **Assay Conditions:** Membranes are incubated in a buffer containing GDP, varying concentrations of the antagonist (e.g., PD102807), a fixed concentration of a muscarinic agonist (e.g., carbachol), and [35S]GTPyS.
- **Incubation:** The reaction is incubated to allow for G-protein activation and [35S]GTPyS binding.

- Separation: The reaction is terminated by rapid filtration, and the amount of [35S]GTPyS bound to the G-proteins on the membranes is quantified.
- Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPyS binding is measured. The pKB is calculated from the concentration-response curves.

## Conclusion

PCS1055 has served as a valuable chemical scaffold for the development of a new generation of highly potent and selective M4 muscarinic receptor antagonists. The structural analogs, particularly the VU-series compounds, exhibit significantly improved selectivity profiles compared to the parent compound and other known M4 antagonists like PD102807. These compounds are critical research tools for dissecting the roles of the M4 receptor in health and disease and hold potential for the development of novel therapeutics with reduced off-target effects. The detailed experimental protocols provided herein offer a foundation for the continued exploration and characterization of this important class of molecules.

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